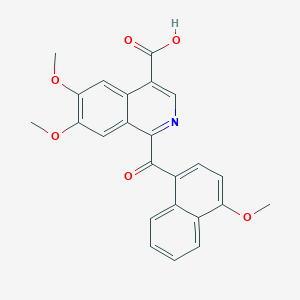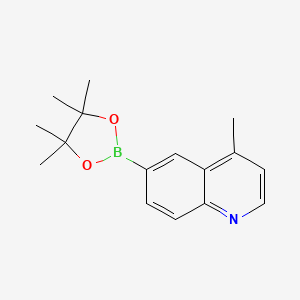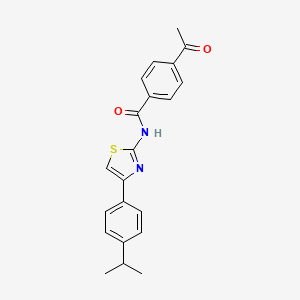
6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-二甲氧基-1-(4-甲氧基萘-1-羰基)异喹啉-4-羧酸是一种复杂的化合物,化学式为C24H19NO6。该化合物以其异喹啉核心为特征,该核心被甲氧基和萘羰基取代。由于其独特的结构性质和潜在的生物活性,它主要在研究环境中使用。
准备方法
合成路线和反应条件
6,7-二甲氧基-1-(4-甲氧基萘-1-羰基)异喹啉-4-羧酸的合成可以通过多步过程实现。一种常用的方法包括以下步骤:
异喹啉核心的形成: 异喹啉核心可以使用 Pomeranz-Fritsch-Bobbitt 环化反应合成。
甲氧基的引入: 甲氧基可以通过在碱存在下使用诸如硫酸二甲酯或碘化甲基之类的试剂进行甲基化反应来引入.
萘羰基部分的连接: 萘羰基可以通过 Friedel-Crafts 酰化反应引入,其中萘与酰氯在路易斯酸催化剂的存在下反应.
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,并将该过程扩展到满足工业需求的规模。
化学反应分析
反应类型
6,7-二甲氧基-1-(4-甲氧基萘-1-羰基)异喹啉-4-羧酸经历各种化学反应,包括:
常用的试剂和条件
氧化: 高锰酸钾在酸性或中性条件下。
还原: 氢化铝锂在干燥的乙醚中。
取代: 在碱存在下,亲核试剂如硫醇或胺。
形成的主要产物
氧化: 羧酸,酮。
还原: 醇,胺。
取代: 硫醇或胺衍生物。
科学研究应用
6,7-二甲氧基-1-(4-甲氧基萘-1-羰基)异喹啉-4-羧酸在科学研究中有多种应用:
生物学: 研究其潜在的生物活性,包括抗炎和抗癌特性.
医学: 研究其潜在的治疗效果,特别是在治疗神经疾病和癌症方面.
工业: 用于开发新材料,并用作合成药物的前体.
作用机制
6,7-二甲氧基-1-(4-甲氧基萘-1-羰基)异喹啉-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与参与炎症和癌症途径的酶和受体相互作用.
涉及的途径: 它可能抑制炎症级联反应中的关键酶或干扰促进癌细胞增殖的信号通路.
相似化合物的比较
类似化合物
6,7-二甲氧基-1,2,3,4-四氢异喹啉-1-羧酸: 结构相似,但缺少萘羰基部分.
6,7-二羟基-1,2,3,4-四氢异喹啉-3-羧酸: 含有羟基而不是甲氧基.
独特性
6,7-二甲氧基-1-(4-甲氧基萘-1-羰基)异喹啉-4-羧酸由于同时存在甲氧基和萘羰基部分,而具有独特的化学和生物学特性 .
属性
IUPAC Name |
6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-19-9-8-15(13-6-4-5-7-14(13)19)23(26)22-17-11-21(31-3)20(30-2)10-16(17)18(12-25-22)24(27)28/h4-12H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACATOAVCIDEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=NC=C(C4=CC(=C(C=C43)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2799358.png)
![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2799364.png)

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)
